
Heptane-1,3,3,5,7-pentacarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-1,3,3,5,7-pentacarboxylic acid is an organic compound with the molecular formula C₁₂H₁₆O₁₀ It is a derivative of heptane, characterized by the presence of five carboxylic acid groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,3,3,5,7-pentacarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the formation of the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can be used to accelerate the oxidation reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: Heptane-1,3,3,5,7-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.
Major Products:
Oxidation: Higher oxidized carboxylic acids or ketones.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Esters, amides, or other substituted derivatives.
Scientific Research Applications
Heptane-1,3,3,5,7-pentacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of heptane-1,3,3,5,7-pentacarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Heptane-1,3,3,5,7-pentacarboxylic acid can be compared with other polycarboxylic acids, such as:
Hexane-1,2,3,4,5,6-hexacarboxylic acid: Similar in having multiple carboxylic acid groups but differs in the number and position of these groups.
Pentane-1,2,3,4,5-pentacarboxylic acid: Another polycarboxylic acid with fewer carboxylic acid groups.
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: A cyclic analogue with six carboxylic acid groups.
The uniqueness of this compound lies in its specific arrangement of carboxylic acid groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
184593-10-0 |
|---|---|
Molecular Formula |
C12H16O10 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
heptane-1,3,3,5,7-pentacarboxylic acid |
InChI |
InChI=1S/C12H16O10/c13-7(14)2-1-6(9(17)18)5-12(10(19)20,11(21)22)4-3-8(15)16/h6H,1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
DPFIIPSLGUDXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


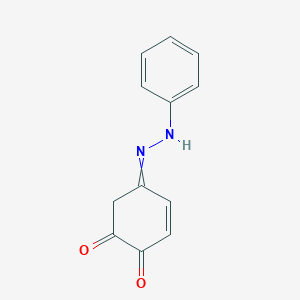
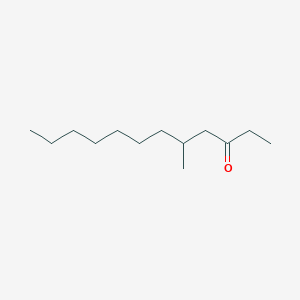

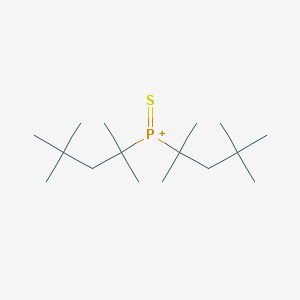
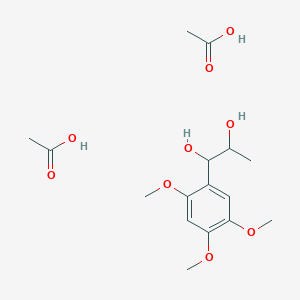
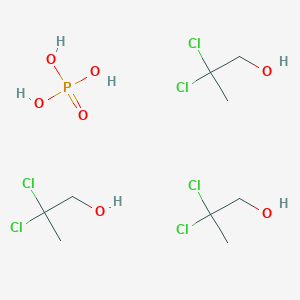
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
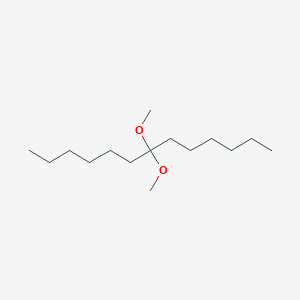
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)


![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
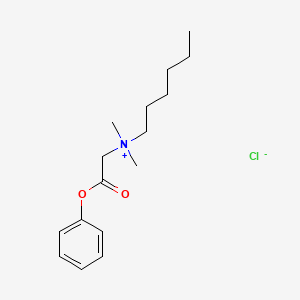
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
